8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 847182-70-1
VCID: VC6793473
InChI: InChI=1S/C21H23NO5/c1-5-25-17-8-6-7-9-18(17)27-20-13(2)26-21-14(19(20)24)10-11-16(23)15(21)12-22(3)4/h6-11,23H,5,12H2,1-4H3
SMILES: CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C
Molecular Formula: C21H23NO5
Molecular Weight: 369.417

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

CAS No.: 847182-70-1

Cat. No.: VC6793473

Molecular Formula: C21H23NO5

Molecular Weight: 369.417

* For research use only. Not for human or veterinary use.

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one - 847182-70-1

Specification

CAS No. 847182-70-1
Molecular Formula C21H23NO5
Molecular Weight 369.417
IUPAC Name 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one
Standard InChI InChI=1S/C21H23NO5/c1-5-25-17-8-6-7-9-18(17)27-20-13(2)26-21-14(19(20)24)10-11-16(23)15(21)12-22(3)4/h6-11,23H,5,12H2,1-4H3
Standard InChI Key RYXLDWHPRNOSOH-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one, reflects its intricate substitution pattern. The chromen-4-one core (a benzopyran-4-one system) is substituted at positions 2, 3, 7, and 8. Key features include:

  • Position 2: A methyl group, enhancing steric stability.

  • Position 3: A 2-ethoxyphenoxy group, introducing aromatic and ether functionalities.

  • Position 7: A hydroxyl group, enabling hydrogen bonding and redox activity.

  • Position 8: A dimethylaminomethyl group, conferring basicity and potential for interactions with biological targets.

The molecular formula is C21H23NO5 (molecular weight: 369.417 g/mol), as confirmed by high-resolution mass spectrometry. The SMILES notation (CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C) encapsulates its connectivity, while the InChIKey (RYXLDWHPRNOSOH-UHFFFAOYSA-N) provides a unique identifier for database searches.

Table 1: Molecular Properties

PropertyValue
CAS No.847182-70-1
Molecular FormulaC21H23NO5
Molecular Weight369.417 g/mol
IUPAC Name8-[(Dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one
SMILESCCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C
XLogP3 (Predicted)3.2
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors6 (carbonyl, ether, hydroxyl)

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthesis Conditions

StepReaction TypeReagents/ConditionsYield Optimization
1CyclocondensationResorcinol, ethyl acetoacetate, H2SO4, 80°CAcid concentration control
2Nucleophilic Substitution2-Ethoxyphenol, K2CO3, DMF, 90°CExcess phenol, prolonged reaction time
3Mannich ReactionFormaldehyde, dimethylamine, ethanol, refluxpH adjustment to 8–9
4AlkylationMethyl iodide, NaH, THF, 0°C to RTSlow addition of alkylating agent

Characterization and Analytical Data

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

  • 1H NMR: Signals for the dimethylamino group (δ ~2.2–2.5 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm), and hydroxyl proton (δ 9.8–10.2 ppm, exchangeable).

  • 13C NMR: Carbonyl carbon (δ ~176 ppm), aromatic carbons (δ 110–160 ppm), and ether-linked oxygens (δ 60–70 ppm for ethoxy group) .

Infrared Spectroscopy (IR):

  • Strong absorption bands for carbonyl (νC=O ~1650 cm⁻¹), hydroxyl (νO-H ~3200 cm⁻¹), and ether (νC-O ~1250 cm⁻¹) .

Mass Spectrometry:

  • ESI-MS (positive mode): Major peak at m/z 370.42 [M+H]⁺, with fragments at m/z 352.40 (loss of H2O) and 324.38 (loss of CH2O).

Crystallographic Analysis

While no crystal structure exists for this compound, related chromen-4-ones exhibit monoclinic systems with P2₁/c symmetry. Analogous structures show planar benzopyran cores and intermolecular hydrogen bonding involving hydroxyl groups .

Research Gaps and Future Directions

Despite its intriguing structure, experimental data on this compound’s bioactivity, toxicity, and synthetic scalability remain sparse. Priority areas for future research include:

  • In vitro screening for kinase inhibition or antimicrobial activity.

  • Computational modeling to predict binding affinities for neurological targets.

  • Process optimization to improve synthetic yields beyond hypothetical 30–40%.

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